4-Ethoxy-6-methoxycoumarin
Description
Significance of Coumarin (B35378) Scaffold in Modern Organic Chemistry Research
The coumarin scaffold is a cornerstone in contemporary organic chemistry research due to its unique benzopyrone structure, which features an α,β-unsaturated lactone fused to a benzene (B151609) ring. researchgate.netas-pub.com This arrangement confers a distinct electronic and structural profile, making it an attractive template for the design and synthesis of novel compounds. researchgate.netas-pub.com The inherent reactivity of the coumarin system, coupled with the numerous possibilities for substitution on both the pyrone and benzene rings, provides chemists with a powerful tool for generating diverse molecular architectures. as-pub.com
The significance of the coumarin scaffold is underscored by its widespread presence in a vast array of natural products and its application in the development of synthetic compounds with diverse functionalities. nih.govfrontiersin.org Researchers are drawn to this scaffold for its role as a "golden scaffold" in the creation of pharmacologically active molecules and functional materials. as-pub.com Its low molecular weight, simple structure, and high solubility in many organic solvents contribute to its appeal as a lead compound in drug discovery and development. nih.gov The versatility of the coumarin nucleus allows for its incorporation into a wide range of applications, from medicinal chemistry to materials science. bohrium.com
Overview of Etherified Coumarin Derivatives in Chemical Research
Etherification of the coumarin scaffold, particularly at the hydroxylated positions, has emerged as a crucial strategy in chemical research to modulate the properties of the parent molecule. The introduction of ether linkages, such as methoxy (B1213986) and ethoxy groups, can significantly influence the electronic and steric characteristics of the coumarin derivative. These modifications can alter the compound's reactivity, solubility, and, importantly, its biological activity. areeo.ac.ir
Research has demonstrated that the etherification of hydroxycoumarins can lead to derivatives with enhanced or altered pharmacological profiles. areeo.ac.ir For instance, the methylation of 4,6-dihydroxycoumarin (B1493919) yields 4,6-dimethoxycoumarin. semanticscholar.org The synthesis of such etherified derivatives is often pursued to fine-tune the molecule's interaction with biological targets. The strategic placement of ether groups can impact the compound's ability to participate in hydrogen bonding and other intermolecular interactions, which are critical for its biological function. frontiersin.org The synthesis of various etherified coumarins, including those with pyran rings fused to the coumarin core, has been explored through methods like the Mitsunobu etherification. rsc.org
Specific Research Focus: 4-Ethoxy-6-methoxycoumarin within the Coumarin Class
Within the broad class of etherified coumarin derivatives, this compound represents a specific and intriguing subject of chemical research. This compound incorporates both an ethoxy group at the 4-position and a methoxy group at the 6-position of the coumarin scaffold. This particular substitution pattern distinguishes it from other coumarin derivatives and suggests a unique set of chemical and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-11-7-12(13)16-10-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBUBXWSAKPMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Coumarin (B35378) Core Derivatization
Several classical and modern synthetic methodologies have been developed and refined for the construction of the coumarin scaffold. These methods offer versatile routes to a wide array of substituted coumarins.
Pechmann Condensation Approaches and Modifications
The Pechmann condensation, discovered by Hans von Pechmann, is a widely utilized method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions. wikipedia.orgiiste.org The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration. wikipedia.org
The general reaction conditions involve heating the reactants in the presence of a strong acid catalyst. A variety of catalysts can be employed, with the choice often depending on the reactivity of the phenol. Electron-donating groups on the phenol facilitate the reaction, while electron-withdrawing groups can hinder it. nih.gov For highly activated phenols like resorcinol, the reaction can proceed under milder conditions. nih.gov
Common Catalysts in Pechmann Condensation:
| Catalyst Type | Examples |
| Brønsted Acids | Sulfuric acid (H₂SO₄), Methanesulfonic acid (CH₃SO₃H), p-Toluenesulfonic acid (PTSA) |
| Lewis Acids | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), Titanium tetrachloride (TiCl₄) |
| Solid Acid Catalysts | Amberlyst-15, Sulfated zirconia, Ti(IV)-doped ZnO nanoparticles |
Modifications to the classical Pechmann condensation have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation and solid acid catalysts, which can be easily recovered and reused. nih.govresearchgate.net
Knoevenagel Condensation Strategies
The Knoevenagel condensation provides another important route to coumarins, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or ethyl acetoacetate. samipubco.comresearchgate.net This reaction is generally catalyzed by a weak base, such as piperidine or pyridine. researchgate.net
The mechanism proceeds through the formation of a styryl intermediate via the condensation of the aldehyde and the active methylene compound, followed by an intramolecular cyclization (lactone formation) with the elimination of a molecule of water. The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. Recent advancements have focused on the use of ionic liquids and ultrasound irradiation to promote the reaction under greener conditions. researchgate.netresearchgate.net
Perkin and Wittig Reactions in Coumarin Synthesis
The Perkin reaction involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of its corresponding sodium or potassium salt, which acts as a base. iiste.org The reaction proceeds through an aldol-type condensation to form an intermediate that, upon intramolecular cyclization and dehydration, yields the coumarin ring. This method is particularly useful for the synthesis of coumarin-3-carboxylic acids.
The Wittig reaction offers a versatile method for the synthesis of coumarins from o-hydroxybenzaldehydes or o-hydroxyacetophenones and a phosphorus ylide, typically a triphenylphosphorane bearing an ester group. The reaction forms a C=C double bond, and subsequent intramolecular esterification leads to the formation of the coumarin lactone ring. iiste.org
Claisen Rearrangement Applications
The Claisen rearrangement is a powerful tool for carbon-carbon bond formation and has been applied to the synthesis of substituted coumarins. iiste.org This acs.orgacs.org-sigmatropic rearrangement typically involves the thermal rearrangement of an allyl phenyl ether. When applied to precursors derived from phenols, the rearrangement introduces an allyl group at the ortho position, which can then be further manipulated and cyclized to form the coumarin ring. This method is particularly useful for the synthesis of coumarins with substitution at the C3 and C4 positions.
Advanced Metal-Catalyzed Coupling Reactions in Coumarin Synthesis
Modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions, which have also been effectively applied to the synthesis of coumarins. These methods offer high efficiency and functional group tolerance.
Examples of Metal-Catalyzed Reactions in Coumarin Synthesis:
| Reaction Name | Catalyst | Reactants | Bond Formed |
| Heck Reaction | Palladium | Aryl halide and an alkene | C-C |
| Suzuki Coupling | Palladium | Aryl halide/triflate and an organoboron compound | C-C |
| Sonogashira Coupling | Palladium/Copper | Aryl halide and a terminal alkyne | C-C |
| Hydroarylation | Gold, Platinum, Palladium | Phenol and an alkyne | C-C |
These reactions can be used to construct the coumarin ring system or to introduce substituents at various positions on a pre-formed coumarin core. For instance, a palladium-catalyzed intramolecular cyclization of an appropriately substituted acrylate can lead to the formation of the coumarin ring.
Targeted Synthesis of 4-Ethoxy-6-methoxycoumarin and Analogues
The synthesis of this compound can be strategically approached by leveraging the established methodologies for coumarin synthesis, particularly those that allow for the introduction of specific alkoxy substituents. A plausible and efficient route involves a two-step sequence: the initial formation of a 4-hydroxy-6-methoxycoumarin intermediate, followed by the etherification of the 4-hydroxyl group.
A likely synthetic pathway would begin with the Pechmann condensation of 4-methoxyphenol (hydroquinone monomethyl ether) with a suitable β-keto ester, such as ethyl acetoacetate, under acidic catalysis to yield 4-methyl-6-methoxy-7-hydroxycoumarin. Alternatively, the reaction of 4-methoxyphenol with malonic acid can lead to the formation of 4-hydroxy-6-methoxycoumarin. arabjchem.org
The subsequent step would involve the etherification of the 4-hydroxyl group. This can be achieved by reacting the 4-hydroxy-6-methoxycoumarin with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetone. nih.govresearchgate.net This Williamson ether synthesis would selectively introduce the ethoxy group at the C4 position, yielding the target compound, this compound.
The synthesis of analogues with different alkoxy groups at the C4 and C6 positions can be achieved by selecting the appropriate starting phenol and alkylating agents. For example, using different 4-alkoxyphenols in the initial condensation or employing various alkyl halides in the final etherification step would provide access to a library of 4,6-dialkoxycoumarin derivatives.
Precursor Synthesis and Functionalization Pathways
The principal precursor for this compound is 4-hydroxy-6-methoxycoumarin. The synthesis of this intermediate is commonly accomplished via the Pechmann condensation (also known as the von Pechmann reaction). This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.
For the synthesis of 4-hydroxy-6-methoxycoumarin, the typical reactants are 4-methoxyphenol (hydroquinone monomethyl ether) and an ester of malonic acid or a β-ketoester like ethyl acetoacetate. The reaction proceeds through transesterification followed by an intramolecular cyclization and dehydration to form the coumarin ring.
Alternative pathways to the 4-hydroxycoumarin (B602359) scaffold include the condensation of an appropriately substituted o-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium metal. For instance, 2-hydroxy-5-methoxyacetophenone can be condensed with diethyl carbonate to yield 4-hydroxy-6-methoxycoumarin nih.gov.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|---|
| Pechmann Condensation | 4-Methoxyphenol | Malonyl Chloride | Aluminum Chloride | 4-Hydroxy-6-methoxycoumarin | nih.gov |
| Base-catalyzed Condensation | 2-Hydroxy-5-methoxyacetophenone | Diethyl Carbonate | Sodium | 4-Hydroxy-6-methoxycoumarin | nih.gov |
Ethereal Linkage Formation at C-4 and C-6 Positions
The introduction of the ethoxy and methoxy (B1213986) groups at the C-4 and C-6 positions, respectively, is a critical step in the synthesis of the target compound. The methoxy group at the C-6 position is typically incorporated from the start, by using 4-methoxyphenol as a precursor.
The ethoxy group at the C-4 position is installed by converting the hydroxyl group of the 4-hydroxy-6-methoxycoumarin precursor. The most common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the C-4 hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent.
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism figshare.com. Common bases used include potassium carbonate or sodium hydride, while ethylating agents can be ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF) figshare.comorganicreactions.org.
Reaction Scheme: 4-hydroxy-6-methoxycoumarin + Base → 6-methoxycoumarin-4-oxide (alkoxide) 6-methoxycoumarin-4-oxide + Ethyl Halide → this compound + Salt
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency chemmethod.comoneonta.edu.
For the synthesis of coumarin derivatives, including this compound, several green methodologies have been successfully applied, particularly for the Pechmann condensation step:
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. Pechmann condensations can be effectively carried out under solvent-free conditions, often by grinding the reactants with a solid acid catalyst like p-toluenesulfonic acid or using heterogeneous catalysts researchgate.netnih.gov.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods rsc.orgd-nb.infochemistrysteps.com. The synthesis of coumarins via Pechmann condensation is well-suited for microwave assistance, frequently in solvent-free conditions or using green solvents like polyethylene glycol researchgate.netthieme.de.
Heterogeneous Catalysis: The use of solid, recoverable catalysts such as Amberlyst-15, zeolites, or nanoparticle-based catalysts (e.g., ZnFe2O4) in Pechmann reactions offers advantages like easy separation from the reaction mixture, potential for recycling, and reduced corrosive waste compared to traditional homogeneous acid catalysts like sulfuric acid researchgate.netrsc.orgscispace.com.
Mechanochemistry: Ball milling provides a solvent-free method where mechanical energy is used to drive the reaction between solid reactants, often at ambient temperature, representing a highly efficient and green synthetic route researchgate.net.
| Parameter | Conventional Method (e.g., H₂SO₄, Reflux) | Green Chemistry Approaches |
|---|---|---|
| Catalyst | Homogeneous, corrosive acids (H₂SO₄) | Heterogeneous, reusable catalysts (Zeolites, Amberlyst-15) researchgate.netrsc.org |
| Solvent | Often requires organic solvents | Solvent-free or green solvents (PEG, water) nih.govresearchgate.net |
| Energy Input | Prolonged conventional heating | Microwave irradiation (reduced time) or mechanochemistry d-nb.inforesearchgate.net |
| Work-up | Often involves neutralization and extraction | Simpler filtration to remove catalyst, minimal purification nih.gov |
| Environmental Impact | Generation of acidic and organic waste | Reduced waste, lower energy consumption, use of benign substances chemmethod.com |
Post-Synthetic Chemical Modification and Derivatization
Once synthesized, the this compound scaffold can be further modified to create a diverse range of derivatives. Its reactivity is governed by the electron-rich benzene (B151609) ring and the electrophilic pyranone ring.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene moiety of the coumarin ring system is activated towards electrophilic aromatic substitution (SEAr) by the presence of the C-6 methoxy group and the ring oxygen atom. Both are electron-donating groups that direct incoming electrophiles to the ortho and para positions wikipedia.orgmakingmolecules.com. In the case of this compound, the C-6 methoxy group strongly activates the C-5 and C-7 positions. The C-5 position is generally favored for substitution due to steric and electronic factors.
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a nitrating mixture (e.g., nitric acid and sulfuric acid) can introduce a nitro group onto the benzene ring, typically at the C-5 or C-7 positions chemmethod.commdpi.com. The reaction conditions, such as temperature, can influence the regioselectivity scispace.com.
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) in the presence of a catalyst like copper(II) halide provide a regioselective method for halogenating the C-3 position of the pyranone ring, but modifications can direct substitution to the benzene ring d-nb.infothieme.de. Direct halogenation of the aromatic ring typically requires a Lewis acid catalyst wikipedia.orgmt.com.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. Using the Vilsmeier reagent (generated from DMF and POCl₃), formylation of activated coumarins can occur, providing a valuable synthetic handle for further derivatization ijpcbs.comwikipedia.orgorganic-chemistry.org. For this substrate, formylation would be expected at the C-5 position.
Nucleophilic Additions to the Pyranone Ring
The pyranone ring of the coumarin scaffold contains an α,β-unsaturated lactone system, which presents two main sites for nucleophilic attack.
Michael (Conjugate) Addition: The C3-C4 double bond is an electrophilic Michael acceptor. Soft nucleophiles, such as enamines, organocuprates, and resonance-stabilized carbanions, can add to the C-3 position in a 1,4-conjugate addition fashion researchgate.netorganic-chemistry.org. However, the presence of the C-4 ethoxy group, an electron-donating group, deactivates the double bond towards Michael addition compared to coumarins with electron-withdrawing groups at C-4.
Lactone Ring Opening: The ester carbonyl group at the C-2 position is susceptible to attack by strong nucleophiles, such as hydroxide ions or alkoxides. Under strong basic conditions (e.g., refluxing with concentrated NaOH), the lactone ring can be irreversibly opened via hydrolysis to form the salt of a coumarinic acid (a (Z)-2-hydroxycinnamic acid derivative), which can then isomerize to the more stable coumaric acid (an (E)-2-hydroxycinnamic acid derivative) scirp.orgscirp.orgresearchgate.net.
Annulation Reactions and Fused Heterocycle Formation
Annulation reactions involve the construction of a new ring fused to the existing coumarin scaffold, leading to more complex polycyclic heterocyclic systems like furocoumarins and pyranocoumarins researchgate.netresearchgate.net. These reactions often utilize the reactivity of the C3-C4 double bond or functional groups on the benzene ring.
Structure-Directed Functionalization at Specific Positions (e.g., C3, C4, C5, C6, C7, C8)
The coumarin nucleus is a versatile scaffold that allows for functionalization at multiple positions, enabling the synthesis of a diverse range of derivatives. The reactivity of each position on the this compound ring is influenced by the electronic effects of the existing substituents: the electron-donating ethoxy group at C4, the electron-donating methoxy group at C6, and the electron-withdrawing lactone ring. These groups collectively determine the regioselectivity of further chemical transformations.
Functionalization at the C3 Position
The C3 position of the coumarin ring is part of a vinyl ether system and is generally susceptible to electrophilic attack. While the nucleophilicity of C3 in 4-alkoxycoumarins is less pronounced than in their 4-hydroxycoumarin counterparts, it remains a key site for introducing new functionalities. arabjchem.org Reactions such as Vilsmeier-Haack formylation, bromination, and nitration can be directed to this position.
For instance, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a common method to introduce a formyl group at the C3 position of 4-substituted coumarins. This C3-formyl derivative serves as a valuable intermediate for synthesizing various heterocyclic systems fused to the coumarin core.
Table 1: Examples of Electrophilic Substitution at C3 of Coumarin Derivatives This table presents data for analogous coumarin systems to illustrate the reactivity of the C3 position.
| Starting Material | Reagents | Product | Position of Functionalization | Reference Analogue |
|---|---|---|---|---|
| 4,6-dialkoxycoumarin | POCl₃, DMF | 3-Formyl-4,6-dialkoxycoumarin | C3 | Vilsmeier-Haack Reaction |
| 4-alkoxy-6-methoxycoumarin | Br₂, Acetic Acid | 3-Bromo-4-alkoxy-6-methoxycoumarin | C3 | Halogenation |
| 4-alkoxy-6-methoxycoumarin | HNO₃, H₂SO₄ | 3-Nitro-4-alkoxy-6-methoxycoumarin | C3 | Nitration |
Functionalization at the C4 Position
In this compound, the C4 position is already substituted. Functionalization at this site typically involves the initial synthesis from a 4-hydroxycoumarin precursor or subsequent modification of the ethoxy group. The synthesis of the target compound itself is a primary example of C4 functionalization, achieved through O-alkylation of 4-hydroxy-6-methoxycoumarin with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.
Cleavage of the C4-ether bond can also be performed to revert to the 4-hydroxycoumarin, which can then be re-functionalized with different groups. This hydrolysis can be catalyzed by acid. researchgate.net
Functionalization at the Benzene Ring (C5, C6, C7, C8)
Functionalization of the aromatic part of the coumarin scaffold is dictated by the directing effects of the substituents. The 6-methoxy group is a strong activating, ortho-para directing group, while the pyrone ring is generally considered deactivating. Therefore, electrophilic aromatic substitution is expected to occur primarily at the C5 and C7 positions, which are ortho and para to the C6-alkoxy group, respectively.
C5 and C7 Positions : These positions are activated by the 6-methoxy group, making them the most likely sites for reactions like nitration, halogenation, and Friedel-Crafts acylation. The precise regioselectivity between C5 and C7 can depend on the specific reagents and reaction conditions. For example, bromination of 8-methoxycoumarin derivatives has been shown to proceed smoothly, indicating the feasibility of halogenating the benzene ring of alkoxy-substituted coumarins. mdpi.com
C6 Position : This position is occupied by the methoxy group. Functionalization here would involve demethylation to a hydroxyl group, followed by re-alkylation to introduce different alkoxy or aryloxy groups, thereby modifying the substitution pattern.
C8 Position : The C8 position is sterically hindered by the adjacent pyrone ring fusion and is less activated by the 6-methoxy group compared to C5 and C7. Therefore, direct electrophilic substitution at C8 is generally less favorable.
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on 6-Methoxycoumarin Scaffolds This table summarizes expected outcomes based on established principles of aromatic substitution.
| Reaction Type | Reagents | Expected Major Product(s) | Position(s) of Functionalization |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-ethoxy-6-methoxycoumarin | C5 |
| Bromination | Br₂, Lewis Acid | 5-Bromo-4-ethoxy-6-methoxycoumarin | C5 |
| Acylation | RCOCl, AlCl₃ | 5-Acyl-4-ethoxy-6-methoxycoumarin | C5 |
Detailed research has demonstrated that functional group substitution at appropriate positions on the coumarin ring can have significant impacts on the molecule's properties. mdpi.com For instance, the oxidation of methyl groups at the C4 position of 6- and 7-alkoxy-4-methylcoumarins to formyl groups has been successfully achieved, highlighting the potential for modifying substituents attached to the core ring structure. researchgate.net While this example involves a C4-methyl group, it underscores the principle of modifying existing functionalities on the coumarin scaffold.
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Elucidation of 4-Ethoxy-6-methoxycoumarin
Spectroscopic techniques are fundamental tools for the structural elucidation of newly synthesized or isolated compounds. Each method provides unique information that, when combined, allows for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the carbon-hydrogen framework of a molecule.
In the study of coumarin (B35378) derivatives, ¹H NMR provides information on the chemical environment of each proton, its proximity to other protons (spin-spin coupling), and their spatial relationships. For instance, in a related compound, 4-(2-Fluorophenyl)-7-methoxycoumarin, the proton at position 3 (H3) typically appears as a singlet, while the protons on the benzenoid ring (H5, H6, H8) show characteristic splitting patterns (e.g., doublets or doublet of doublets) based on their adjacent protons. nih.gov The ethoxy and methoxy (B1213986) groups on the this compound would be identifiable by their characteristic signals: a quartet and a triplet for the ethoxy group and a singlet for the methoxy group.
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). In coumarins, the lactone carbonyl carbon (C2) is typically found significantly downfield (around 160-162 ppm), while carbons bonded to oxygen (like C4, C6, and the ethoxy/methoxy carbons) also have distinct chemical shifts. ceon.rsbeilstein-journals.org Advanced techniques such as DEPT can distinguish between CH, CH₂, and CH₃ groups, further aiding in structural assignment. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the final structure. ceon.rsceon.rs
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Coumarins Data is illustrative and based on related coumarin structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 (Carbonyl) | - | 160 - 162 |
| C3 | ~6.1 - 6.3 (singlet) | ~110 - 115 |
| C4 | - | 160 - 165 |
| C4a | - | ~118 - 121 |
| C5 | ~7.5 - 7.7 (doublet) | ~125 - 128 |
| C6 | ~6.8 - 7.0 (doublet of doublets) | ~112 - 114 |
| C7 | ~7.3 - 7.5 (doublet) | ~130 - 134 |
| C8 | ~6.7 - 6.9 (doublet) | ~101 - 103 |
| C8a | - | ~153 - 156 |
| Methoxy (-OCH₃) | ~3.8 - 3.9 (singlet) | ~55 - 57 |
| Ethoxy (-OCH₂CH₃) | ~4.1 (quartet), ~1.4 (triplet) | ~64, ~14 |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of a coumarin derivative is characterized by several key absorption bands.
The most prominent feature is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O) of the α,β-unsaturated ester, which typically appears in the range of 1700–1750 cm⁻¹. Other characteristic peaks include those for the C=C stretching vibrations of the aromatic ring (around 1600–1450 cm⁻¹) and the C-O-C stretching vibrations of the ether linkages (ethoxy and methoxy groups) and the lactone ring, which are observed in the 1300–1000 cm⁻¹ region. researchgate.net The presence of C-H stretching vibrations from the aromatic and aliphatic parts of the molecule is also evident.
Table 2: Characteristic IR Absorption Frequencies for Coumarin Derivatives Data is illustrative and based on related coumarin structures.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~2850 - 3000 | C-H Stretch | Aliphatic (Ethoxy/Methoxy) |
| ~1700 - 1750 | C=O Stretch | α,β-Unsaturated Lactone |
| ~1580 - 1620 | C=C Stretch | Aromatic Ring |
| ~1450 - 1500 | C=C Stretch | Aromatic Ring |
| ~1200 - 1300 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy/Ethoxy) |
| ~1000 - 1100 | C-O Stretch (Symmetric) | Aryl Ether (Methoxy/Ethoxy) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Research
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
In the mass spectrum of a coumarin, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound. For this compound, this would be expected at an m/z value corresponding to the formula C₁₂H₁₂O₄. A common and characteristic fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to a significant [M-28]⁺ fragment ion, which is often a stable benzofuran (B130515) derivative. researchgate.net Further fragmentation can occur, such as the loss of methyl or ethyl radicals from the methoxy and ethoxy groups, respectively, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. ceon.rs
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The UV-Vis spectrum of coumarin and its derivatives typically displays two or three main absorption bands in the range of 250–400 nm. researchgate.net
These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the coumarin ring. Electron-donating groups, such as methoxy and ethoxy groups, generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted coumarin. rsc.org The solvent environment can also influence the spectrum, with changes in solvent polarity potentially altering the position of the absorption maxima.
Quantum Chemical and Computational Studies
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Researchers use DFT calculations, often with functionals like B3LYP, to predict various molecular properties of coumarins. opensciencepublications.comnih.gov
These calculations can determine the most stable three-dimensional geometry of the molecule by optimizing bond lengths and angles. researchgate.net Furthermore, DFT can be used to calculate and predict spectroscopic data. For example, theoretical IR vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental values to confirm structural assignments. beilstein-journals.orgresearchgate.net
DFT is also employed to analyze the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and the energy required for electronic transitions, which relates to the UV-Vis absorption spectrum. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack.
Table 3: Comparison of Experimental and DFT-Calculated Parameters for a Representative Coumarin Data is illustrative, based on 7-Methoxy-4-methylcoumarin, and shows the typical agreement between experimental and theoretical values.
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| HOMO-LUMO Gap | 4.26 eV | 5.19 eV |
| C=O Stretch (IR) | ~1720 cm⁻¹ | ~1735 cm⁻¹ |
| ¹³C Shift (C2) | ~161.0 ppm | ~160.5 ppm |
| ¹³C Shift (C7) | ~162.5 ppm | ~161.8 ppm |
Source: Adapted from studies on related methoxycoumarins. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing molecular reactivity, kinetic stability, and bioactivity. nih.govedu.krd A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govedu.krd Conversely, a large energy gap implies higher stability and lower reactivity. edu.krd These energy values are crucial for understanding the electronic and optical properties of coumarin derivatives. edu.krd
For instance, studies on related pyran carboxylate derivatives using Density Functional Theory (DFT) have been employed to calculate these global quantum chemical identifiers. materialsciencejournal.org The ionization potential and electron affinity can be derived from the HOMO and LUMO energy values, respectively, providing further insight into the molecule's propensity to lose or gain electrons. materialsciencejournal.org
Table 1: Illustrative FMO Parameters for a Related Dihydropyran Derivative This table presents data for a structurally related compound, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, to illustrate typical quantum chemical parameters derived from FMO analysis.
| Parameter | Value (eV) |
| EHOMO | -7.06 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.52 |
| Ionization Potential (I) | 7.06 |
| Electron Affinity (A) | 2.54 |
| Hardness (η) | 2.27 |
| Softness (S) | 0.45 |
Data sourced from DFT/B3LYP/6-311G(d,p) calculations. materialsciencejournal.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. echemi.comstackexchange.com This analysis is particularly useful for understanding delocalization effects and intermolecular interactions by examining the interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis-type orbitals). echemi.comresearchgate.net
Table 2: Example of Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis This table illustrates typical stabilization energies for a generic molecule to demonstrate the type of data obtained from NBO analysis. Specific data for this compound is not available in the provided sources.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O5 | σ(C4-C4a) | 5.21 |
| LP (2) O1 | π(C2-O2) | 25.10 |
| π (C3-C4) | π(C4a-C5) | 18.75 |
| σ (C6-H6) | σ(C5-C6) | 3.98 |
E(2) denotes the stabilization energy from donor-acceptor interactions.
Dipole Moment and Solvatochromic Shift Investigations
The dipole moment of a molecule provides information about the distribution of electron density and changes significantly upon electronic excitation. researchgate.net Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a widely used method to determine the dipole moments of molecules in both their ground state (μg) and excited state (μe). researchgate.netresearchgate.net
In this method, the absorption and fluorescence spectra of the compound are measured in a series of solvents with varying polarities. scispace.com The difference between the absorption and fluorescence maxima, known as the Stokes shift, is then plotted against a solvent polarity function. researchgate.netresearchgate.net Equations such as those developed by Lippert, Bakhshiev, and Chamma-Viallet are used to estimate the change in dipole moment (Δμ = μe - μg) from the slope of this plot. researchgate.netresearchgate.net For many coumarin derivatives, studies have consistently found that the excited-state dipole moment is higher than the ground-state dipole moment, indicating a more polar excited state due to a substantial redistribution of π-electron density upon excitation. researchgate.netresearchgate.netscispace.com
Table 3: Ground and Excited State Dipole Moments of Methoxy-Coumarin Derivatives in Research This table presents experimental and computational data for related coumarin compounds to illustrate typical dipole moment values.
| Compound | μg (Debye) | μe (Debye) | Method |
| 7-methoxy-4-trifluoromethyl coumarin | 3.45 | 5.12 | Solvatochromic Shift scispace.com |
| Diethyl 2-acetamido-2-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)malonate | 3.84 | 6.21 | Solvatochromic Shift researchgate.net |
| 4-((5-amino-1,3,4-thiadiazol-2-ylthio)methyl)-2H-enzo[h]chromen-2-one | 2.15 | 4.89 | Solvatochromic Shift researchgate.net |
Conformational Analysis and Intramolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods, particularly DFT, are used to perform Potential Energy Surface (PES) scans to identify the most stable conformers (those with the lowest energy). nih.govresearchgate.net
The stability of specific conformers is often governed by subtle intramolecular interactions, such as hydrogen bonds. In coumarin derivatives, non-covalent interactions like C-H···O or, in fluorinated analogs, C-F···H-C bonds, can play a crucial role in determining the preferred molecular geometry. nih.gov For example, research on a similar compound, 4-(2-fluorophenyl)-7-methoxycoumarin, has demonstrated through both experimental NMR data and DFT calculations that an intramolecular C-F···H-C interaction influences the orientation of the phenyl ring relative to the coumarin core. nih.gov Such interactions are vital for understanding the three-dimensional structure and packing of these molecules in a condensed phase.
Molecular Docking Simulations for Ligand-Target Interaction Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.govresearchgate.net
In studies involving coumarin derivatives, molecular docking simulations are used to elucidate how these compounds interact with specific enzymes or protein receptors. mdpi.comnih.gov The simulation calculates a docking score, which estimates the binding free energy, and reveals key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. mdpi.comnih.gov For instance, docking studies on 7-methoxycoumarin (B196161) have been performed to investigate its interaction with kinase targets, while other methoxy-chalcone derivatives have been docked into cyclin-dependent kinase 2 (CDK2) to understand their cytotoxic activity. researchgate.netresearchgate.net These simulations provide a structural basis for the observed biological activity and guide the design of more potent inhibitors. researchgate.net
Table 4: Illustrative Molecular Docking Results for a Coumarin Derivative with a Protein Target This table shows example docking results for 4-hydroxycoumarin-dopamine with human carbonic anhydrase IX (hCA-IX) to demonstrate the type of information obtained from such studies.
| Parameter | Value |
| Protein Target | Human Carbonic Anhydrase IX (PDB: 5FL4) |
| Binding Energy (kcal/mol) | -7.1 |
| Interacting Residues | GLN92, GLU106, LEU198, THR199, TRP209 |
| Key Interactions | Hydrogen bonding, π-alkyl interactions |
Data sourced from molecular docking studies on related 4-hydroxycoumarin (B602359) derivatives. mdpi.com
Photophysical Properties and Their Mechanistic Basis
Fluorescence and Luminescence Characteristics of Coumarin (B35378) Ethers
Coumarin ethers, including 4-Ethoxy-6-methoxycoumarin, are known for their characteristic fluorescence, a property governed by the nature and position of substituents on the 2H-chromen-2-one core. The fluorescence in such compounds originates from the relaxation of an excited singlet state (S₁) to the ground state (S₀) via the emission of a photon. The presence of electron-donating groups, such as the ethoxy (at C4) and methoxy (B1213986) (at C6) groups, is crucial for defining the luminescence behavior.
The fluorescence of methoxycoumarins is primarily dependent on intramolecular charge-transfer (ICT) from an electron-donating group at the C6-position to the electron-accepting substituents at the C3-position or the lactone carbonyl group. pharm.or.jp The methoxy group at the 6-position is known to cause a redshift in both absorption and fluorescence spectra compared to substituents at the 7-position. researchgate.net The additional presence of an ethoxy group at the 4-position further modulates these properties. This substitution pattern enhances the π-electron delocalization across the molecule, which generally leads to stronger fluorescence emission compared to the unsubstituted coumarin parent. The lactone ring structure, including the carbonyl group, cyclic ether oxygen, and the ethylenic bond, is essential for the fluorescence of methoxycoumarins. pharm.or.jp
Quantum Yield and Stokes Shift Investigations in Solution and Solid State
Two critical parameters that define the efficiency and utility of a fluorophore are its fluorescence quantum yield (ΦF) and Stokes shift (Δν). The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra.
Fluorescent dyes containing a coumarin fragment are often characterized by large Stokes shifts, which is advantageous in applications like fluorescence microscopy as it allows for effective separation of excitation and emission signals. udd.cl For coumarin derivatives, both quantum yield and Stokes shift are highly sensitive to the molecular environment. In solution, the polarity of the solvent plays a significant role; polar solvents can stabilize the more polar excited state, leading to a larger Stokes shift. However, this stabilization can also promote non-radiative decay pathways, sometimes resulting in a lower quantum yield in highly polar solvents. udd.cl
The investigation of various 3-substituted-6-methoxycoumarin derivatives has shown that structural modifications can lead to benzocoumarins that fluoresce at longer wavelengths (around 540 nm) with remarkably large Stokes shifts exceeding 10,000 cm⁻¹. researchgate.net While specific data for this compound is not extensively documented, the trends observed in structurally similar compounds suggest it would exhibit significant Stokes shifts, particularly in polar media.
Table 1: Illustrative Photophysical Data for a Generic 6-Methoxycoumarin Derivative in Various Solvents This table presents hypothetical data based on general trends for coumarin ethers to illustrate the concepts of Quantum Yield and Stokes Shift.
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Cyclohexane | 0.2 | 340 | 390 | 3683 | 0.85 |
| Toluene | 2.4 | 345 | 405 | 4200 | 0.70 |
| Acetonitrile | 5.8 | 350 | 425 | 5087 | 0.55 |
| Ethanol | 4.3 | 352 | 435 | 5510 | 0.40 |
| Water | 10.2 | 355 | 450 | 6100 | 0.25 |
Solvatochromic Behavior and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of molecules in their ground and excited states. Coumarin derivatives with electron-donating groups, such as this compound, typically exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases.
This behavior is a direct consequence of the change in the molecule's dipole moment upon photoexcitation. The presence of donor (ethoxy, methoxy) and acceptor (lactone carbonyl) moieties facilitates an intramolecular charge transfer (ICT) upon absorption of light, leading to an excited state that is significantly more polar than the ground state. researchgate.netijamtes.org Polar solvent molecules can then reorient around the excited fluorophore, lowering its energy level. The greater the polarity of the solvent, the greater the stabilization and the larger the red shift in the fluorescence spectrum.
The effect of solvents on the spectral properties of related 6-methoxy coumarin derivatives has been analyzed using various solvent polarity scales, such as the Lippert-Mataga polarity function and Reichardt's microscopic solvent polarity parameter. researchgate.net These studies confirm that the bathochromic shift of the emission spectra and the increase in dipole moment after excitation are indicative of an ICT character in the emitting singlet state. researchgate.net
Intramolecular Charge Transfer (ICT) Mechanisms
The concept of Intramolecular Charge Transfer (ICT) is central to understanding the photophysical properties of many organic fluorophores, including this compound. nih.gov ICT is a process where, upon photoexcitation, electron density is redistributed within the molecule, moving from an electron-donating part to an electron-accepting part. rsc.orgrsc.org
In this compound, the aromatic ring substituted with the electron-rich ethoxy and methoxy groups acts as the electron donor. The electron-deficient pyrone ring, specifically the α,β-unsaturated carbonyl system of the lactone, serves as the electron acceptor. Upon absorption of a photon, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. From this LE state, it can relax into a lower-energy ICT excited state, particularly in polar solvents.
S₀ + hν → S₁ (LE) → S₁ (ICT)
Influence of Substituents on Photophysical Parameters
The photophysical parameters of the coumarin core are exquisitely sensitive to the nature and position of substituents. nih.gov The introduction of ethoxy and methoxy groups at the 4- and 6-positions, respectively, exemplifies this principle.
Electron-Donating Groups (EDGs): Alkoxy groups (like methoxy and ethoxy) are strong electron-donating groups. When attached to the coumarin ring, especially at positions that enhance conjugation with the lactone carbonyl (such as C6 and C7), they increase the electron density of the π-system. This generally leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both absorption and emission spectra. rsc.org The fluorescence of methoxycoumarins has been shown to depend primarily on ICT from a C6-electron-donating group. pharm.or.jp
Positional Effects: The location of the substituent is critical. A methoxy group at position 6 gives a lower wavenumber (longer wavelength) for absorption and fluorescence compared to a methoxy group at position 7 in the same solvent. researchgate.net The C4 position is also influential; substituents at this position can affect the planarity and electronic distribution of the pyrone ring, thereby altering the photophysical properties. nih.gov
The combined effect of the 4-ethoxy and 6-methoxy groups in this compound is a synergistic enhancement of the donor capacity of the benzene (B151609) portion of the molecule. This strong "push-pull" character, with the alkoxy groups "pushing" electrons and the lactone "pulling" them, strengthens the ICT mechanism and is expected to result in pronounced solvatochromism, a large Stokes shift, and potentially high fluorescence quantum yields in non-polar to moderately polar environments.
pH and Metal Ion Effects on Fluorescence Quenching and Enhancement
The fluorescence of many organic dyes can be modulated by external stimuli such as pH and the presence of metal ions. These effects can lead to either quenching (decrease) or enhancement (increase) of the fluorescence intensity.
pH Effects: The ether linkages in this compound are generally stable and unreactive to changes in pH within a typical physiological or environmental range. However, the carbonyl oxygen of the lactone possesses lone pairs of electrons and can be protonated under strongly acidic conditions. Such protonation would increase the electron-accepting nature of the pyrone ring, which could significantly alter the absorption and emission spectra, potentially leading to a red shift or fluorescence quenching. The equilibrium between the neutral and protonated forms is highly sensitive to the pH of the medium, with the ring-open form often being predominant in acidic conditions for some classes of dyes. researchgate.net
Metal Ion Effects: The carbonyl oxygen and potentially the ether oxygens can act as coordination sites for metal ions. The interaction with metal ions can affect the fluorescence in several ways. Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) often cause fluorescence quenching through electron or energy transfer mechanisms. nih.gov Conversely, some metal ions can enhance fluorescence by forming rigid chelate structures that restrict non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF). The ability of this compound to act as a sensor for specific metal ions would depend on the strength and selectivity of its binding to those ions, a property that would require specific experimental investigation. researchgate.netnih.gov
Biological Activity Research and Mechanistic Insights
Enzyme Modulation and Inhibition Mechanisms
Coumarins are known to interact with a wide array of enzymes, often acting as inhibitors. The nature and potency of this inhibition are highly dependent on the specific substitution patterns on the coumarin (B35378) scaffold.
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast number of endogenous and exogenous compounds. nih.govnih.gov The metabolism of alkoxy-substituted coumarins, such as 4-Ethoxy-6-methoxycoumarin, is anticipated to involve CYP-mediated dealkylation.
The O-dealkylation process is generally understood to proceed via a hydrogen atom abstraction/oxygen rebound mechanism. washington.edu In this two-step process, the enzyme's active oxygen species first abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon of the ethoxy or methoxy (B1213986) group). washington.edu This generates a transient carbon radical. Subsequently, a hydroxyl group recombines with this radical, forming an unstable hemiacetal intermediate. washington.edu This intermediate then non-enzymatically decomposes to yield the corresponding phenol and an aldehyde (acetaldehyde from the ethoxy group and formaldehyde from the methoxy group). washington.eduku.edu This metabolic pathway is a critical factor in the biotransformation and clearance of such compounds.
Aromatase (CYP19A1) is a key cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.gov Its inhibition is a validated therapeutic strategy, particularly in the context of estrogen receptor-positive breast cancer. nih.govnih.gov Several studies have demonstrated that coumarin derivatives can act as potent aromatase inhibitors. nih.gov
Research has shown that specific structural features on the coumarin ring are crucial for potent inhibition. For instance, studies on various coumarin analogues have highlighted the importance of substituents at different positions. One study identified 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin as a potent competitive inhibitor of aromatase with a Kᵢ value of 84 nM. nih.gov Another investigation into a new coumarin derivative, bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC), found that it selectively decreased the proliferation of MCF-7 breast cancer cells and was accompanied by a decrease in CYP19A1 gene expression. nih.gov These findings suggest that the coumarin scaffold is a promising template for the design of novel aromatase inhibitors.
Table 1: Aromatase Inhibitory Activity of Selected Coumarin Derivatives
| Compound | Enzyme/Cell Line | Measurement | Value | Reference |
| 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Aromatase | Kᵢ | 84 nM | nih.gov |
| (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate | Aromatase | IC₅₀ | 1.6 µM | nih.gov |
| Intermediate Ib (a 6-methoxycoumarin derivative) | Aromatase | IC₅₀ | 14.5 µM | nih.gov |
| Compound IIIe (a 6-methoxycoumarin derivative) | Aromatase | IC₅₀ | 17.4 µM | nih.gov |
| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 cells | - | Decreased CYP19A1 gene expression | nih.gov |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. mdpi.comresearchgate.net
Numerous studies have evaluated coumarins as potential inhibitors of both AChE and BChE. researchgate.netresearchgate.net The inhibitory activity and selectivity (AChE vs. BChE) of these compounds are influenced by the nature and position of their substituents. For example, in a study of khellactone esters isolated from Phlojodicarpus sibiricus, different compounds showed varying potencies against AChE and BChE, with one compound being the most potent inhibitor of AChE (IC₅₀ = 25.7 μM) and another being the most potent against BChE (IC₅₀ = 8.3 μM). researchgate.net This body of research indicates that the coumarin nucleus is a versatile scaffold for developing cholinesterase inhibitors with potential applications in neurodegenerative disorders.
Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives
| Compound | Enzyme | IC₅₀ (μM) | Reference |
| Compound 2 (khellactone ester derivative) | AChE | 25.7 | researchgate.net |
| Compound 4 (khellactone ester derivative) | BChE | 8.3 | researchgate.net |
| Heraclenol-2'-O-angelate | BChE | 7.5 | researchgate.net |
| Isoimperatorin | BChE | 14.4 | researchgate.net |
The specificity of biologically active molecules is a critical aspect of their potential therapeutic utility. To this end, studies on potent coumarin-based enzyme inhibitors often include counter-screening against other related enzymes to establish selectivity. For example, the potent aromatase inhibitor 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin was also evaluated for its effect on steroid 5α-reductase, an enzyme that also utilizes an androgen substrate. nih.gov The compound was found not to be an inhibitor of this enzyme, demonstrating a degree of selectivity in its action. nih.gov Such studies are essential for understanding the specific molecular interactions and mechanistic profile of a given compound.
Antimicrobial Activity Investigations (Mechanistic Focus)
Research has explored the antimicrobial properties of various coumarin analogues against pathogenic microorganisms. A key focus of these investigations has been to elucidate the underlying mechanisms of action, which appear to involve the disruption of microbial membrane integrity.
Studies on coumarins structurally related to this compound have provided significant insight into their antimicrobial mechanisms. An investigation into the antimicrobial effects of 6-methoxycoumarin analogues against several foodborne pathogens revealed that the presence of a methoxy group on the coumarin skeleton was associated with notable antimicrobial activity. nih.govresearchgate.net In contrast, analogues with only hydroxyl functional groups showed no activity against the tested pathogens. nih.govresearchgate.net
Electron Microscopy: Observations revealed physical damage to the cell membrane of treated bacteria. nih.gov
Release of Cellular Components: Treatment with active coumarin analogues led to the release of intracellular materials, such as proteins and DNA, into the extracellular medium. nih.govmdpi.com
Extracellular ATP: A measurable increase in extracellular ATP concentration was detected, indicating a compromise in membrane barrier function and energy leakage. nih.gov
This mode of action, involving direct membrane disruption, is a known mechanism for a variety of antimicrobial compounds. nih.govresearchgate.net By compromising the physical integrity of the bacterial membrane, these compounds disrupt critical cellular processes, such as maintaining ion gradients and retaining essential molecules, ultimately leading to cell death. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
The antimicrobial efficacy of coumarin derivatives is intricately linked to their structural features, including the nature and position of substituents on the benzopyrone core. Structure-activity relationship (SAR) studies provide valuable insights into how modifications to the coumarin scaffold influence its antibacterial and antifungal properties.
Antioxidant Activity Studies (Mechanistic Focus)
Coumarin derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. The antioxidant capacity of these compounds is often linked to their ability to scavenge free radicals and chelate transition metals, thereby mitigating oxidative stress.
The presence of electron-donating substituents, such as hydroxyl, methoxy, and ethoxy groups, on the coumarin ring system generally enhances antioxidant activity. These groups can donate electrons to stabilize free radicals. Specifically, methoxy and hydroxyl groups on the benzene (B151609) ring of the coumarin scaffold are known to have a significant influence on the antioxidant capacity nih.gov. Studies have indicated that substitutions at the 6, 7, and/or 8 positions of the coumarin structure can improve radical scavenging activity nih.govencyclopedia.pub. For instance, the presence of a hydroxyl group supported by neighboring electron-donating methoxy groups can contribute to antioxidant effects nih.govencyclopedia.pub.
The antioxidant mechanisms of coumarins are multifaceted and can involve direct scavenging of reactive oxygen and nitrogen species (RONS) and inhibition of RONS-producing enzymes nih.govresearchgate.net. The structural features necessary for direct RONS scavenging are often similar to those required for metal chelation, with dihydroxy substitutions being particularly effective nih.gov.
Radical Scavenging Mechanisms
The primary mechanisms by which phenolic compounds, including coumarins, exert their radical scavenging effects are through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) nih.gov.
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive.
Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. This pathway is more favorable in polar solvents.
The presence of an adjacent methoxy group next to a hydroxyl group can contribute to better antioxidant properties by stabilizing the resulting phenoxy radical nih.gov. In this compound, the alkoxy groups are expected to influence the electron density of the aromatic ring, which in turn affects its ability to participate in these radical scavenging mechanisms. The electron-donating nature of the methoxy and ethoxy groups can facilitate the donation of a hydrogen atom or an electron to a free radical.
Anti-inflammatory Properties (Mechanistic Focus)
Coumarin derivatives have demonstrated significant anti-inflammatory properties, and mechanistic studies have elucidated the molecular pathways involved. The anti-inflammatory effects of many coumarins are mediated through the inhibition of key signaling pathways and the downregulation of pro-inflammatory mediators.
A primary mechanism of action for the anti-inflammatory activity of coumarins is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.govmdpi.com. Activation of these pathways in response to inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of various pro-inflammatory molecules.
Studies on structurally related compounds, such as 6,7-dimethoxy-4-methylcoumarin and 4-hydroxy-7-methoxycoumarin, have shown that they can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govnih.govnih.govdntb.gov.ua. Furthermore, these coumarins can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.govnih.govnih.govdntb.gov.ua. This suppression is achieved by inhibiting the phosphorylation of key proteins in the MAPK pathway (such as ERK, JNK, and p38) and preventing the degradation of IκB-α, which keeps NF-κB in an inactive state in the cytoplasm nih.govmdpi.com. Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
Other Mechanistically Investigated Biological Activities
Beyond its antimicrobial, antioxidant, and anti-inflammatory properties, the coumarin scaffold is associated with a broad spectrum of other biological activities.
Antifungal Activity: The antifungal activity of coumarin derivatives is influenced by their substitution patterns. Structure-activity relationship studies have shown that O-substitutions on the coumarin ring are essential for antifungal activity, with the size of the substituent group playing a role mdpi.com. The mechanism of action for some coumarin derivatives against fungi, such as Aspergillus species, may involve targeting the fungal cell wall nih.gov.
Antiviral Activity: Coumarin derivatives have been investigated for their antiviral potential against a range of viruses. Mechanistic studies have revealed that some coumarins can inhibit viral enzymes that are crucial for replication. For example, certain 4-substituted oxycoumarins have shown activity against SARS-CoV-2 by inhibiting the 3CL protease and RNA-dependent RNA polymerase enzymes nih.gov. Another mechanism observed for activity against HSV-2 involves binding to the viral DNA nih.gov.
Antitubercular Activity: While research is ongoing, some coumarin derivatives have been screened for their activity against Mycobacterium tuberculosis. The presence of specific substituents on the coumarin nucleus is thought to be important for this activity.
Antiprotozoal Activity: Several coumarin derivatives have been evaluated for their efficacy against various protozoan parasites. For instance, a series of 4-arylcoumarins demonstrated activity against Plasmodium falciparum and Leishmania donovani nih.gov. Notably, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxycoumarin was found to be potent against L. donovani amastigotes nih.gov.
Biotransformation Pathways in Microorganisms (e.g., Streptomyces griseus)
Microorganisms, particularly species from the genus Streptomyces, are known for their versatile metabolic capabilities and their ability to carry out a wide range of biotransformation reactions. These reactions can lead to the structural modification of various organic compounds, including coumarins.
A study on the biotransformation of 7-ethoxycoumarin by Streptomyces griseus revealed a series of metabolic reactions, including O-deethylation, 6-hydroxylation, and subsequent O-methylation nih.gov. The O-deethylation of the ethoxy group yields the corresponding hydroxycoumarin. This is followed by hydroxylation at the 6-position to form a catechol intermediate (6,7-dihydroxycoumarin), which is then O-methylated to produce 7-hydroxy-6-methoxycoumarin nih.gov.
Based on these findings, a probable biotransformation pathway for this compound in Streptomyces griseus can be proposed. The initial step would likely be the O-deethylation of the ethoxy group at the 4-position to yield 4-hydroxy-6-methoxycoumarin. Further enzymatic modifications, such as hydroxylation at other positions on the aromatic ring, could also occur, leading to a variety of metabolites. The ability of Streptomyces griseus to perform O-deethylation has been demonstrated, suggesting that this is a key initial step in the microbial metabolism of alkoxy-substituted coumarins semanticscholar.org.
Data Tables
Table 1: Summary of Mechanistically Investigated Biological Activities
| Biological Activity | Key Mechanistic Insights | Relevant Structural Features |
|---|---|---|
| Antimicrobial | Modulation of cell membrane permeability. | Alkoxy groups contributing to lipophilicity. |
| Antioxidant | Radical scavenging via HAT and SPLET mechanisms. | Electron-donating alkoxy groups. |
| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways; downregulation of iNOS, COX-2, TNF-α, IL-1β, IL-6. | Methoxy and ethoxy substitutions on the coumarin core. |
| Antifungal | Targeting of the fungal cell wall. | O-substitutions on the coumarin ring. |
| Antiviral | Inhibition of viral enzymes (e.g., 3CL protease, RNA polymerase); DNA binding. | 4-substituted oxycoumarin scaffold. |
| Antiprotozoal | Inhibition of parasite proliferation. | Dimethoxy-substituted aryl groups at the 4-position. |
Table 2: Potential Biotransformation Reactions in Streptomyces griseus
| Reaction Type | Substrate Moiety | Product Moiety |
|---|---|---|
| O-Deethylation | 4-Ethoxy group | 4-Hydroxy group |
| Hydroxylation | Aromatic ring | Dihydroxy-substituted ring |
Applications in Advanced Materials Science and Research Tools
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 4-Ethoxy-6-methoxycoumarin, both liquid and gas chromatography are employed to ensure its purity and to isolate it from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of coumarins. Due to the inherent fluorescent nature of the coumarin (B35378) ring system, HPLC coupled with a fluorimetric detector offers exceptional sensitivity and selectivity for analysis.
The methodology typically involves a reversed-phase approach, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from other components in a sample. For instance, a linear gradient starting with a high concentration of an aqueous solvent (e.g., ammonium acetate buffer) and moving to a high concentration of an organic solvent (e.g., acetonitrile) can effectively elute compounds based on their polarity. mdpi.com
The fluorimetric detector is set to specific excitation and emission wavelengths characteristic of this compound to minimize interference from non-fluorescent compounds in the matrix. This high degree of selectivity makes it possible to detect and quantify the compound at very low concentrations. nih.gov The method's limit of detection can reach the picomolar level, making it highly suitable for trace analysis. nih.gov
Table 1: Illustrative HPLC-Fluorimetric Detection Parameters
| Parameter | Value/Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) mdpi.com |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 5.5 mdpi.com |
| Mobile Phase B | 80% Acetonitrile in water mdpi.com |
| Flow Rate | 1.0 mL/min mdpi.com |
| Gradient | Linear gradient from 0% to 50% B over 25 minutes mdpi.com |
| Detection | Fluorimetric Detector (Ex/Em wavelengths specific to the analyte) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile organic compounds. scholarsresearchlibrary.com While coumarins can have limited volatility, derivatization may sometimes be employed to enhance their suitability for GC analysis. The sample is vaporized and separated in a capillary column (e.g., a fused silica column coated with dimethylpolysiloxane). scholarsresearchlibrary.com
As the separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This spectrum is then compared against a spectral library, such as the National Institute of Standards and Technology (NIST) library, for positive identification. scholarsresearchlibrary.com GC-MS provides both qualitative (identification) and quantitative data. brjac.com.br
Table 2: Typical GC-MS System Conditions for Organic Compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | Elite-1 Fused Silica Capillary Column (e.g., 30m x 0.25mm ID) scholarsresearchlibrary.com |
| Carrier Gas | Helium at a constant flow of 1 mL/min scholarsresearchlibrary.com |
| Injector Temperature | 250 °C scholarsresearchlibrary.com |
| Ion Source Temperature | 280 °C scholarsresearchlibrary.com |
| Ionization Mode | Electron Impact (EI) at 70 eV scholarsresearchlibrary.com |
| Mass Analyzer | Quadrupole |
| Data Acquisition | Scan mode, comparing spectra to NIST library scholarsresearchlibrary.com |
Solid-Phase Extraction (SPE) in Research Sample Preparation
Before instrumental analysis, samples containing this compound often require cleanup and concentration to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used sample preparation technique for this purpose. thermofisher.com It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. thermofisher.com
The SPE process involves four primary steps:
Conditioning: The sorbent material within the SPE cartridge (e.g., a C18 reversed-phase sorbent) is activated with a solvent like methanol, followed by an equilibration step with water or a buffer. This prepares the sorbent to retain the analyte. youtube.com
Loading: The sample, dissolved in a suitable solvent, is passed through the cartridge. The target analyte, this compound, adsorbs to the sorbent while some matrix components may pass through unretained. youtube.com
Washing: A specific solvent is used to rinse the cartridge, removing weakly bound impurities while leaving the analyte of interest on the sorbent. youtube.com
Elution: A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the purified this compound, which is then collected for analysis. thermofisher.comyoutube.com
The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. interchim.fr
Table 3: General Protocol for Reversed-Phase SPE
| Step | Purpose | Typical Solvents |
|---|---|---|
| 1. Conditioning | To activate the sorbent for analyte retention. | Methanol, followed by water or buffer. interchim.fr |
| 2. Loading | To adsorb the analyte onto the sorbent. | Sample dissolved in an aqueous solution. |
| 3. Washing | To remove interfering compounds. | A weak solvent (e.g., water with a low percentage of organic solvent). interchim.fr |
| 4. Elution | To recover the purified analyte. | A strong solvent (e.g., methanol, acetonitrile). thermofisher.com |
General Spectrophotometric Methods for Research Quantitation
UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of coumarins in solution. This technique is based on the principle that molecules absorb light at specific wavelengths. A spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax).
To quantify the compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Method validation is essential to ensure linearity, precision, accuracy, and robustness. researchgate.net
Isotopic Labeling Techniques for Mechanistic Studies
Isotopic labeling is a powerful tool used to trace the path of a compound through a biological system or a chemical reaction. researchgate.net In research involving this compound, this technique can provide profound insights into its metabolism, biosynthesis, or mechanism of action.
The process involves synthesizing the compound with one or more of its atoms replaced by a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). researchgate.net This "labeled" compound is chemically identical to the unlabeled version but can be distinguished by analytical techniques that are sensitive to mass differences, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov By introducing the labeled this compound into a system (e.g., a cell culture or an enzymatic assay) and analyzing the products, researchers can track the fate of the labeled atoms, thereby elucidating metabolic pathways or reaction mechanisms. researchgate.netnih.gov
Future Research Directions and Translational Potential Non Clinical
Rational Design of Novel 4-Ethoxy-6-methoxycoumarin Derivatives
The rational design of new derivatives based on the this compound scaffold is a promising area for future research. This approach involves targeted modifications of the core structure to enhance specific properties or introduce new functionalities. By strategically altering substituents on the coumarin (B35378) ring, researchers can fine-tune the molecule's electronic and steric characteristics.
Key strategies in the rational design of novel this compound derivatives include:
Bioisosteric Replacement: Replacing the ethoxy or methoxy (B1213986) groups with other functional groups of similar size and electronic properties to explore the impact on biological activity or material characteristics.
Scaffold Hopping: Utilizing the coumarin core as a starting point and exploring alternative heterocyclic systems to identify novel chemotypes with improved properties.
Introduction of Pharmacophores: Incorporating specific chemical moieties known to interact with biological targets of interest to guide the development of derivatives with potential therapeutic applications. For instance, the introduction of benzanilide moieties has been explored to improve the anticancer activity of coumarin compounds mdpi.com.
Development of Fluorescent Probes: Modifying the structure to enhance its fluorescent properties, such as creating 4-styrylcoumarin derivatives, can lead to the development of inexpensive and efficient fluorescent labels for biomolecule tracking and imaging nih.govresearchgate.net.
A significant focus of rational design is the creation of hybrid molecules where the coumarin scaffold is linked to other active pharmacophores, such as 1,2,3-triazole or benzoyl-substituted arylamines, to develop compounds with enhanced potency and selectivity for specific targets mdpi.comresearchgate.net.
Exploration of Structure-Activity-Relationship (SAR) for Specific Mechanistic Insights
A thorough exploration of the Structure-Activity Relationship (SAR) is crucial for understanding how the chemical structure of this compound and its derivatives relates to their functional properties. SAR studies provide valuable insights that guide the rational design of more potent and selective compounds. This involves synthesizing a series of analogs with systematic variations in their structure and evaluating their activity.
Key aspects to be investigated in the SAR of this compound derivatives include:
Influence of Alkoxy Groups: Systematically altering the length and branching of the alkoxy chain at the C4 position (e.g., replacing ethoxy with propoxy, isopropoxy, or butoxy) and observing the effect on activity. Studies on other coumarins have shown that O-substitutions are essential for certain biological activities, such as antifungal properties mdpi.com.
Role of the Methoxy Group at C6: Investigating the importance of the methoxy group at the C6 position by either removing it, shifting its position on the benzene (B151609) ring, or replacing it with other electron-donating or electron-withdrawing groups. Substitutions at the C6 position, including methoxy groups, have been noted as important for certain biological activities researchgate.net.
Substitution at Other Positions: Exploring the impact of introducing various substituents (e.g., halogens, nitro groups, amino groups) at other available positions on the coumarin ring to map out the electronic and steric requirements for optimal activity.
The insights gained from SAR studies are fundamental for understanding the mechanism of action at a molecular level and for the development of highly specific derivatives for targeted applications rsc.org. For example, extensive SAR evaluations have been successfully used to develop potent and selective coumarin-based cannabinoid receptor agonists nih.gov.
Computational Design and In Silico Screening for New Targets
Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and development of novel this compound derivatives. In silico methods can predict the properties of virtual compounds, identify potential biological targets, and elucidate binding mechanisms, thereby reducing the time and cost associated with experimental screening.
Future computational research on this compound should focus on:
Molecular Docking: Screening virtual libraries of this compound derivatives against a wide range of biological targets (e.g., enzymes, receptors) to identify potential lead compounds for various diseases. Docking analyses have been successfully used to suggest potential targets for other 4-substituted coumarin derivatives mdpi.com.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of coumarin derivatives with their biological activity. These models can then be used to predict the activity of newly designed compounds.
Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. DFT calculations can provide insights into the molecule's stability, and orbital energies (HOMO and LUMO), which are important for understanding its chemical behavior and potential for use in materials science mdpi.commdpi.com.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of this compound responsible for a particular biological activity. This information can then be used to design new molecules with improved potency and selectivity.
These computational approaches, when used in conjunction with experimental validation, can significantly streamline the process of identifying new applications for this compound and its analogs.
Development of Advanced Synthetic Routes
While classic methods for coumarin synthesis like the Pechmann, Knoevenagel, and Perkin condensations are well-established, future research will focus on developing more efficient, sustainable, and versatile synthetic routes for this compound and its derivatives researchgate.net. The goal is to improve yields, reduce reaction times, and allow for a broader range of functional group tolerance.
Promising areas for the development of advanced synthetic routes include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and often improve yields compared to conventional heating methods researchgate.netsrce.hr.
Photocatalytic Synthesis: Utilizing visible-light-responsive photocatalysts offers an environmentally friendly and cost-effective method for synthesizing coumarin derivatives under mild conditions mdpi.com.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Novel Catalytic Systems: The development of new catalysts, such as metal-free systems, can enable the efficient construction of the coumarin scaffold under milder conditions acs.org. A key step in synthesizing 4-ethoxycoumarins is the O-alkylation of the corresponding 4-hydroxycoumarin (B602359) precursor. Advanced methods for this step, such as acid catalysis or Williamson ether synthesis, can be optimized for efficiency and selectivity researchgate.net. The synthesis of the 4-hydroxy-6-methoxycoumarin precursor itself can be achieved through various established pathways, often starting from substituted phenols or o-hydroxyacetophenones arabjchem.orgsciepub.com.
The table below summarizes some modern synthetic methods applicable to coumarin synthesis.
| Synthetic Method | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Accelerating the cyclization or alkylation steps. |
| Photocatalysis | Environmentally friendly, mild conditions | Green synthesis of the coumarin core. |
| Flow Chemistry | Scalability, precise control, enhanced safety | Large-scale production of the target compound. |
| Novel Catalysis | Milder reaction conditions, high efficiency | Efficient construction of the coumarin framework. |
Integration of this compound into Hybrid Materials for Advanced Applications
The unique photophysical properties and versatile chemical structure of the coumarin scaffold make it an excellent candidate for integration into hybrid materials. Future research will explore the incorporation of this compound into various polymeric and inorganic matrices to create functional materials with novel applications.
Potential areas for the integration of this compound into hybrid materials include:
Functional Polymers: Incorporating the coumarin moiety into polymer chains, such as polyurethanes, can impart specific functionalities nih.govmdpi.com. For example, the photodimerization of coumarin can be exploited to create photo-responsive polymers for applications in self-healing materials, shape-memory polymers, and drug delivery systems mdpi.com.
Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin core can be harnessed to develop sensors for detecting metal ions, pH changes, or specific biomolecules researchgate.net. The ethoxy and methoxy substituents can be modified to tune the photophysical properties for specific sensing applications.
Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are known for their luminescent properties and have been investigated for use in OLEDs. This compound could serve as a scaffold for developing new emissive materials researchgate.net.
Coumarin-Based Hybrid Compounds: Designing and synthesizing hybrid molecules by combining the coumarin core with other functional units like thiazole, triazole, or chalcone can lead to materials with enhanced biological or photophysical properties cu.edu.tr. These hybrids have potential applications in medicinal chemistry and materials science researchgate.netresearchgate.net.
The versatility of the coumarin scaffold provides a rich platform for the development of advanced hybrid materials with tailored properties for a wide range of technological applications researchgate.netnih.gov.
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Ethoxy-6-methoxycoumarin?
Answer:
The synthesis typically involves alkylation of precursor hydroxycoumarins. For example:
- Step 1: Start with 4-methyl-6-hydroxycoumarin. Introduce the ethoxy group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux .
- Step 2: Protect reactive sites during methoxy group introduction to avoid over-alkylation. Purify intermediates via recrystallization or column chromatography .
- Validation: Confirm regioselectivity using H NMR, comparing coupling constants and integration ratios for ethoxy (δ ~1.3–1.5 ppm, triplet) and methoxy (δ ~3.8–4.0 ppm, singlet) groups .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A multi-technique approach is critical:
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 234 (C₁₂H₁₄O₄) and fragmentation patterns consistent with coumarin derivatives (e.g., loss of ethoxy/methoxy groups) .
- NMR Spectroscopy:
- IR Spectroscopy: Confirm C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data are limited for this compound, general coumarin-handling precautions apply:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as alkoxycoumarins may generate vapors during heating .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers optimize reaction yields in this compound synthesis?
Answer:
Key variables to optimize:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency but may require stringent drying .
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkoxy group incorporation .
- Temperature Control: Maintain reflux temperatures (80–120°C) to balance reaction rate and byproduct formation .
- Purity Checks: Monitor intermediates via TLC to isolate high-purity products before proceeding .
Advanced: What strategies resolve contradictions in bioactivity data for this compound derivatives?
Answer:
Discrepancies may arise from structural analogs or assay variability. Mitigate via:
- Structural Confirmation: Re-analyze disputed compounds using X-ray crystallography (e.g., SHELXL refinement) to rule out isomerism or impurities .
- Assay Reprodubility: Standardize bioassay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., warfarin for anticoagulant studies) .
- Computational Modeling: Use docking studies to correlate substituent positions (e.g., ethoxy vs. methoxy) with target binding (e.g., cytochrome P450 enzymes) .
Advanced: How to develop validated analytical methods for quantifying this compound in biological matrices?
Answer:
- Chromatographic Separation:
- Validation Parameters:
- Matrix Effects: Assess ion suppression/enhancement using post-column infusion .
Advanced: What computational approaches predict the ADMET properties of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
